Boc-L-Styrylalanine-DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

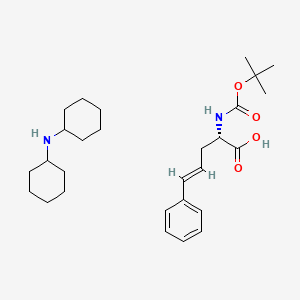

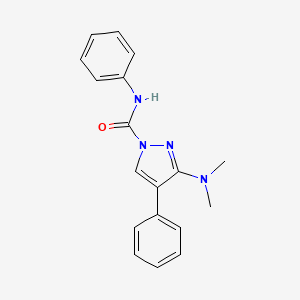

“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into various organic compounds using methods such as flow microreactor systems .

Synthesis Analysis

The synthesis of Boc derivatives of amino acids has been studied extensively. The process can be optimized and individualized, with the influence of reaction conditions on the yield of the desired product being a key focus . A direct method for introducing the Boc group into a variety of organic compounds has been developed using flow microreactor systems, resulting in a more efficient and versatile process .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Boc group. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its use in chemical transformations .Chemical Reactions Analysis

Chemical reactions involving this compound are likely to be complex due to the presence of the Boc group. For instance, chiral or achiral (Z)-crotylorganoboron compounds add preferentially anti to N-(tert-butoxycarbonyl)amino aldehydes .Wissenschaftliche Forschungsanwendungen

Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate a Monoclinic Structure

The compound Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate exhibits a monoclinic crystal structure. The structure consists of Boc-l-threoninate anions and dicyclohexylaminium cations, interconnected through a network of O—H⋯O and N—H⋯O hydrogen bonds forming chains along the b axis (Bryndal & Lis, 2007).

Palladium-Catalyzed Coupling in Organic Synthesis The compound has been mentioned in the context of palladium-catalyzed coupling reactions. Specifically, it's involved in the α-arylation of esters, indicating its potential use in complex organic synthesis processes (Huang, Deluca, & Hartwig, 2012).

Hydrogen Bond Donor Catalysts in Enantioselective α-Aminations Dicyclohexylamine is also highlighted in the synthesis of chiral hydrogen bond donor catalysts for enantioselective α-amination of 1,3-dicarbonyl compounds. This illustrates its relevance in synthesizing highly specific molecular structures (Kumar, Ghosh, & Gladysz, 2016).

Synthesis and Drug Design

Synthesis of Pseudopeptidic Diazepines and Benzodiazepines The compound plays a crucial role in the synthesis of enantiomerically pure diazepines and benzodiazepines, which are valuable in new drug design. These processes involve complex reactions like Ugi reactions and Staudinger/aza-Wittig cyclization, demonstrating the compound's utility in advanced synthetic chemistry (Lecinska et al., 2010).

Synthesis of Tricyclic Carbapenems The substance is involved in the stereocontrolled synthesis of tricyclic carbapenem derivatives, indicating its significance in synthesizing antibiotics with potent activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

Chemical Analysis and Material Science

Crystallographic Analysis of Methylcyclohexanol The compound is used in crystallographic studies to understand the molecular structure and bonding in complex chemical systems, as seen in the analysis of substituted methylcyclohexanol (Hoffman et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. The use of flow microreactor systems for the direct introduction of the Boc group into a variety of organic compounds presents an efficient and sustainable approach , which could be explored further.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "Dicyclohexylamine", "(S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, dissolve (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid (1 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in anhydrous dichloromethane (DCM).", "Step 2: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir for 10 minutes at room temperature.", "Step 3: Add dicyclohexylamine (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using a suitable solvent system to obtain Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate." ] } | |

CAS-Nummer |

331730-11-1 |

Molekularformel |

C28H44N2O4 |

Molekulargewicht |

472.7 g/mol |

IUPAC-Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |

InChI-Schlüssel |

XFECITMZVLWAJB-ZOWNYOTGSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)

![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)

![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)

![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)

![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)